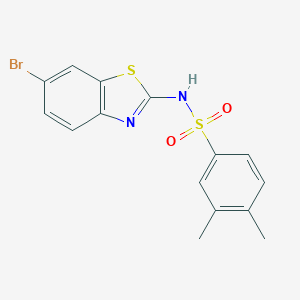

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide, also known as BB-94, is a chemical compound that belongs to the family of sulfonamides. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. BB-94 has been extensively studied for its potential applications in cancer therapy, inflammation, and tissue remodeling.

Applications De Recherche Scientifique

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been extensively studied for its potential applications in cancer therapy, inflammation, and tissue remodeling. MMPs are overexpressed in various types of cancer, and their inhibition by N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been shown to reduce tumor growth and metastasis in preclinical studies. N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been investigated for its potential applications in tissue remodeling, such as wound healing and tissue regeneration.

Mécanisme D'action

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide exerts its inhibitory effect on MMPs by binding to their active site and preventing the cleavage of ECM proteins. MMPs are involved in various physiological processes such as tissue remodeling, angiogenesis, and immune response. However, their overexpression or dysregulation can lead to pathological conditions such as cancer, inflammation, and tissue damage. N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide selectively inhibits MMPs without affecting other enzymes, and its potency and specificity have been demonstrated in various in vitro and in vivo studies.

Biochemical and Physiological Effects:

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer therapy, N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been found to reduce tumor growth and metastasis by inhibiting MMPs involved in tumor invasion and angiogenesis. In inflammation, N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In tissue remodeling, N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been investigated for its potential applications in wound healing, tissue regeneration, and fibrosis.

Avantages Et Limitations Des Expériences En Laboratoire

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has several advantages for lab experiments, such as its potency and specificity for MMP inhibition, its well-established synthesis method, and its availability from commercial sources. However, N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide also has some limitations, such as its potential cytotoxicity at high concentrations, its instability in aqueous solutions, and its potential off-target effects on other enzymes. Therefore, careful optimization of the experimental conditions and appropriate controls are necessary to ensure the specificity and reproducibility of the results.

Orientations Futures

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been extensively studied for its potential applications in cancer therapy, inflammation, and tissue remodeling. However, there are still many unanswered questions and challenges in the field. Some of the future directions for N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide research include:

1. Developing more potent and selective MMP inhibitors based on the structure-activity relationship of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide.

2. Investigating the potential applications of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide in other pathological conditions such as fibrosis, atherosclerosis, and neurodegeneration.

3. Studying the molecular mechanisms of MMP regulation and dysregulation in various physiological and pathological processes.

4. Developing more efficient and reliable methods for MMP activity measurement and inhibition assay.

5. Investigating the potential synergistic effects of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide with other anticancer or anti-inflammatory agents.

Conclusion:

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide, or N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide, is a potent inhibitor of MMPs with potential applications in cancer therapy, inflammation, and tissue remodeling. N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully explore the potential of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide and other MMP inhibitors in various pathological conditions.

Méthodes De Synthèse

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide can be synthesized by reacting 6-bromo-1,3-benzothiazole-2-amine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The chemical structure of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide can be confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Propriétés

Nom du produit |

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide |

|---|---|

Formule moléculaire |

C15H13BrN2O2S2 |

Poids moléculaire |

397.3 g/mol |

Nom IUPAC |

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C15H13BrN2O2S2/c1-9-3-5-12(7-10(9)2)22(19,20)18-15-17-13-6-4-11(16)8-14(13)21-15/h3-8H,1-2H3,(H,17,18) |

Clé InChI |

WBHPCMSEVDEXKN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br)C |

SMILES canonique |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)

![2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B258273.png)

![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258275.png)

![N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide](/img/structure/B258276.png)

![Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B258279.png)

![N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B258284.png)

![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B258288.png)

![5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B258301.png)